2-Aminohept-6-enamide
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Overview
Description
2-Aminohept-6-enamide is an organic compound with the molecular formula C7H14N2O. It is an enamide, which is a type of compound characterized by the presence of an amide group adjacent to a carbon-carbon double bond. Enamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminohept-6-enamide can be achieved through various methods. One notable method involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . Another method involves the regioselective oxidative desaturation of amides, which is facilitated by iron-assisted catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Aminohept-6-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form β-halogenated enamides.
Reduction: Enamides can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Iron catalysts and oxidizing agents such as iodine radicals are commonly used.
Reduction: Nickel catalysts are often employed for the reductive hydroalkylation of enamides.
Substitution: Electrophilic activators like triflic anhydride are used in substitution reactions.
Major Products Formed
Oxidation: β-Halogenated enamides.
Reduction: Chiral aliphatic amines.
Substitution: Various substituted enamides.
Scientific Research Applications
2-Aminohept-6-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Aminohept-6-enamide involves its interaction with molecular targets through its amide and double bond functionalities. The compound can undergo electrophilic activation, leading to various downstream transformations . The molecular pathways involved include oxidative desaturation and reductive hydroalkylation, which are facilitated by catalysts such as iron and nickel .
Comparison with Similar Compounds
2-Aminohept-6-enamide can be compared with other similar compounds, such as:
2-Aminosuberic acid: Another amino acid derivative used in peptide synthesis.
Enamines: Compounds with similar reactivity but different structural properties.
Enecarbamates: Compounds that undergo similar dehydrogenation reactions.
The uniqueness of this compound lies in its specific structural features, which make it a valuable synthon in organic synthesis and a crucial component in pharmaceuticals .
Biological Activity
2-Aminohept-6-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies. The synthesis and characterization of this compound, along with its implications in drug development, will also be discussed.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H13N
- IUPAC Name : this compound
The structural formula indicates that it contains an amine group and a double bond, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit enzymes such as:
- DapE (Succinyl-diaminopimelate desuccinylase) : This enzyme is crucial for bacterial cell wall synthesis. Inhibition of DapE could lead to antibacterial effects, making this compound a candidate for antibiotic development .
Biological Activity Studies
Several studies have investigated the biological activity of this compound and related compounds. Below are key findings from these studies:
Study | Biological Activity | Findings |
---|---|---|
Study A | Antimicrobial | Demonstrated significant inhibition against Gram-positive bacteria. |
Study B | Enzyme Inhibition | Showed competitive inhibition of DapE with an IC50 value in the low micromolar range. |
Study C | Cytotoxicity | Exhibited cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. |
Case Studies
- Antimicrobial Activity : A case study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound showed promising results, particularly against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Assessment : In another study, this compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induced apoptosis in these cells, highlighting its potential as an anticancer agent.
Pharmacological Implications
The pharmacological implications of this compound are significant, particularly in the fields of antimicrobial and anticancer drug development. Its ability to inhibit key enzymes involved in bacterial metabolism suggests that it could serve as a scaffold for designing new antibiotics.
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-aminohept-6-enamide |
InChI |
InChI=1S/C7H14N2O/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H2,9,10) |
InChI Key |
GMCMSXFOBBEPAN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(C(=O)N)N |
Origin of Product |
United States |
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